Prop-2-en-1-yl propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl propylcarbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl propylcarbamate can be synthesized through several methods. One common approach involves the reaction of allyl alcohol with propyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the formation of the carbamate linkage. The reaction is usually carried out at moderate temperatures to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of allyl propylcarbamate often involves the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of advanced catalysts and reaction monitoring systems ensures consistent quality and high yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Allyl propylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert allyl propylcarbamate into its reduced forms, such as alcohols or amines.
Substitution: Allyl propylcarbamate can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Allyl propylcarbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a protective agent in pharmaceutical formulations.
Industry: Allyl propylcarbamate is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of allyl propylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Allyl carbamate: Similar in structure but lacks the propyl group.
Propyl carbamate: Similar in structure but lacks the allyl group.
Ethyl carbamate: Another carbamate compound with different alkyl groups.
Uniqueness: Allyl propylcarbamate is unique due to the presence of both allyl and propyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
647027-65-4 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
prop-2-enyl N-propylcarbamate |
InChI |
InChI=1S/C7H13NO2/c1-3-5-8-7(9)10-6-4-2/h4H,2-3,5-6H2,1H3,(H,8,9) |
InChI Key |
VDTXNBXTAHRNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.